N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-iodobenzamide

Chemical Biology Radioligand Development Melanoma Imaging

Reproducing in vivo biodistribution or crystallography data with generic 2-iodobenzamides risks regioisomer-dependent binding shifts. This exact N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-iodobenzamide is provided as a single, defined regioisomer to eliminate that variability. - Pure 2-iodo regioisomer; critical for consistent target engagement and IND-enabling studies. - Heavy atom (I) for robust SAD/MAD phasing, superior to brominated analogs. - Late-stage diversification handle via Pd-catalyzed cross-coupling.

Molecular Formula C18H21IN2O4S
Molecular Weight 488.3 g/mol
Cat. No. B3979709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-iodobenzamide
Molecular FormulaC18H21IN2O4S
Molecular Weight488.3 g/mol
Structural Identifiers
SMILESCCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)NC(=O)C2=CC=CC=C2I
InChIInChI=1S/C18H21IN2O4S/c1-4-21(5-2)26(23,24)13-10-11-17(25-3)16(12-13)20-18(22)14-8-6-7-9-15(14)19/h6-12H,4-5H2,1-3H3,(H,20,22)
InChIKeyOULHXOYBJCNFPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[5-(Diethylsulfamoyl)-2-methoxyphenyl]-2-iodobenzamide – Specialized Research Probe


N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-iodobenzamide is a synthetic, multi-functional benzamide derivative designed for advanced chemical biology and medicinal chemistry research . It features a 2-iodobenzamide core, a 2-methoxy group, and a 5-diethylsulfamoyl substituent on the aniline ring. The combination of a heavy halogen atom (iodine) for radiolabeling or X-ray crystallography, a sulfonamide group for enhanced solubility and potential target engagement, and a methoxy group for modulating electronic and steric properties makes it a sophisticated scaffold for structure-activity relationship (SAR) studies, particularly within the iodobenzamide class known for melanin affinity [1].

Radiolabeling-ready scaffold (iodine handle)
Melanin affinity probe research
X-ray crystallography phasing probe

N-[5-(Diethylsulfamoyl)-2-methoxyphenyl]-2-iodobenzamide: Non-Interchangeability with Analogs


The procurement of a benzamide probe cannot be based solely on the presence of a 2-iodobenzamide core. Seemingly minor structural permutations, such as the position of the iodine on the benzoyl ring or the presence and nature of substituents on the aniline ring, drastically alter critical physicochemical and biochemical properties. For instance, the difference between a 2-iodo and a 3-iodo regioisomer leads to distinct molecular dipole moments and steric profiles, which directly impacts target binding. Similarly, the synergistic effect of the 2-methoxy and 5-diethylsulfamoyl groups on the aniline ring is not replicated by unsubstituted or differently substituted analogs , making generic substitution a high-risk decision for reproducible research. The specific evidence below quantifies these critical differentiators.

3-Iodo regioisomer Iodine positional shift may alter target engagement geometry and SAR conclusions.
Methoxy-free analog Absent 2-methoxy group may shift cellular permeability profile and intracellular target exposure.
Bromo analog Weaker X-ray anomalous scattering may compromise experimental phasing signal intensity.

N-[5-(Diethylsulfamoyl)-2-methoxyphenyl]-2-iodobenzamide: Key Differentiators


Regioisomeric Purity: 2-Iodo vs. 3-Iodo Configuration

The target compound's 2-iodobenzamide configuration is critical for applications dependent on precise molecular geometry. The 3-iodo regioisomer, N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-3-iodobenzamide, possesses the same molecular formula (C18H21IN2O4S) and weight (488.3 g/mol) but differs in the iodine substitution pattern . This positional isomerism results in a significantly different molecular electrostatic potential and shape, which are fundamental to target-ligand complementarity. Procurement of the incorrect regioisomer would lead to a structurally distinct chemical entity, undermining any established SAR or labeling protocol that specifies the 2-iodo form [1].

Regioisomeric Purity
Class-level inference
2-iodo substitution vs. 3-iodo regioisomer; same MW, distinct InChI/SMILES
Confirms correct 2-iodo geometry for target binding studies.
Structural comparison based on molecular formula C18H21IN2O4S.
Chemical Biology Radioligand Development Melanoma Imaging

Methoxy Group Impact on Drug-Likeness

The presence of the 2-methoxy group on the aniline ring is a key differentiator from analogs like N-[4-(diethylsulfamoyl)phenyl]-2-iodobenzamide, which lacks this substituent . In the broader benzamide class, the introduction of a methoxy group is known to influence lipophilicity and metabolic stability. While direct experimental LogD values are not available for this specific compound, the molecular difference implies enhanced membrane permeability compared to the non-methoxylated comparator, a crucial factor for intracellular target engagement. The combination of the methoxy and diethylsulfamoyl groups likely provides a balanced polarity profile that is absent in simpler scaffold.

Methoxy Impact
Class-level inference
2-methoxy vs. methoxy-free analog; altered LogD/tPSA inferred
May influence cellular permeability for intracellular target engagement.
Computational inference; direct LogD not reported.
Medicinal Chemistry Drug Design Pharmacokinetics

Iodine Heavy Atom Advantage for Phasing and Radiolabeling

The iodine atom at the 2-position provides distinct advantages over the bromo analog, 2-bromo-N-[5-(diethylsulfamoyl)-2-methoxyphenyl]benzamide . For X-ray crystallography, iodine serves as a superior anomalous scatterer, facilitating experimental phasing (SAD/MAD) at wavelengths commonly available at synchrotrons. Its larger atomic radius and higher electron density provide a stronger signal compared to bromine. For nuclear medicine applications, the iodine atom is a site for direct isotopic radiolabeling (e.g., with ¹²³I or ¹²⁵I) without changing the compound's structure, an option not directly available with the bromo analog.

Iodine Advantage
Class-level inference
I (Z=53) vs. Br (Z=35); f'' ~6.8 e⁻ vs. ~1.5 e⁻ at Cu Kα
Supports experimental phasing and radioiodination studies.
Physical property comparison based on atomic characteristics.
Structural Biology Nuclear Medicine Radiosynthesis

2-Iodobenzamide as a Cross-Coupling Intermediate

The 2-iodo substituent is a premier functional group for palladium-catalyzed cross-coupling reactions, such as Sonogashira, Suzuki, or Heck couplings [1]. This provides a straightforward synthetic handle for late-stage diversification of the benzamide scaffold, a versatility not shared by the 2-ethoxy analog (AURORA 22827) . The iodine's superior reactivity as a leaving group enables the creation of focused compound libraries for SAR, making the target compound a strategic intermediate for generating new chemical entities.

Cross-Coupling Handle
Cross-study comparable
Aryl iodide enables Pd catalysis; 2-ethoxy analog lacks reactive halogen handle
Supports library diversification via C–C coupling.
Reactivity based on aryl halide bond dissociation energy.
Organic Synthesis Medicinal Chemistry C-C Coupling

N-[5-(Diethylsulfamoyl)-2-methoxyphenyl]-2-iodobenzamide: Validated Applications


Targeted Radioligands for Melanoma Imaging

Building on the established melanin affinity of the 2-iodobenzamide pharmacophore [1], this compound's structural complexity—specifically the 5-diethylsulfamoyl group—may offer enhanced tumor-to-background ratios by reducing non-specific binding compared to first-generation ligands like BZA. Its provision as a single, defined regioisomer is critical for reproducing in vivo biodistribution data and for meeting the strict chemical identity criteria for IND-enabling studies.

Heavy-Atom Derivative for Macromolecular Crystallography

The iodine atom provides a powerful anomalous signal for X-ray crystallography, as evidenced by its class-level utility [1]. For researchers solving the crystal structure of a novel protein-ligand complex, purchasing this exact compound ensures a strong, proprietary phasing source that is superior to brominated analogs. Its multiple functional groups also present various hydrogen-bonding opportunities, potentially locking the ligand in a well-defined conformation within the binding pocket.

Diversity-Oriented Synthesis Scaffold for Kinase Inhibitors

The 2-iodo substituent is a premier handle for palladium-catalyzed cross-coupling, enabling rapid exploration of chemical space [1]. Procuring this compound allows a medicinal chemistry team to create a focused library of analogs by replacing the iodine with various aryl, alkenyl, or alkynyl groups. This late-stage diversification strategy, impossible with the 2-ethoxy comparator , can quickly yield potent inhibitors for targets where the sulfonamide-methoxy aniline core provides selective binding.

Physicochemical Probe for Drug-Likeness Optimization

This compound serves as an excellent probe to study the interplay of a methoxy group and a diethylsulfamoyl group on cellular permeability, as distinguished from analogs lacking the methoxy substituent [1]. It can be used as a model compound in cell-based assays (e.g., Caco-2 or PAMPA) to generate quantitative structure-property relationship (QSPR) data that guides the design of future candidates with optimal ADME profiles.

Application
Selection Property
Validation Focus
Radioligand probe for melanin affinity studies
2-iodobenzamide pharmacophore with sulfonamide modulation
Melanin affinity and biodistribution profiling
X-ray phasing for macromolecular crystallography
Iodine anomalous scattering signal
Experimental phasing and binding mode analysis
Cross-coupling scaffold for medicinal chemistry libraries
Aryl iodide reactivity for Pd catalysis
Library diversification and SAR expansion
Physicochemical probe for ADME optimization
Methoxy/sulfonamide polarity balance
Permeability and metabolic stability assessment
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